molecular formula C24H26O8S B12292377 Methyl 6'-Desmethyl-4'-tosylmycophenolate

Methyl 6'-Desmethyl-4'-tosylmycophenolate

Cat. No.: B12292377
M. Wt: 474.5 g/mol
InChI Key: KVUPZJOYMPITMD-VIZOYTHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6’-Desmethyl-4’-tosylmycophenolate involves several steps, typically starting with the preparation of the core mycophenolate structure. The tosylation process is a key step, where a tosyl group is introduced to the molecule. This is usually achieved by reacting the mycophenolate with tosyl chloride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Methyl 6’-Desmethyl-4’-tosylmycophenolate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 6’-Desmethyl-4’-tosylmycophenolate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl 6’-Desmethyl-4’-tosylmycophenolate involves its interaction with specific molecular targets. The tosyl group plays a crucial role in enhancing the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6’-Desmethyl-4’-tosylmycophenolate is unique due to its specific structural modifications, which enhance its reactivity and make it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C24H26O8S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl (E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3/b15-7+

InChI Key

KVUPZJOYMPITMD-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)O)C)COC3=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O

Origin of Product

United States

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